
3-(3-Nitrophenyl)cyclobutan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-(3-Nitrophenyl)cyclobutan-1-ol” is a chemical compound with the molecular formula C10H11NO3 . It has a molecular weight of 193.2 . The compound is typically stored at 4 degrees Celsius and is in the form of an oil .
Molecular Structure Analysis
The InChI code for “3-(3-Nitrophenyl)cyclobutan-1-ol” is 1S/C10H11NO3/c12-10-5-8(6-10)7-2-1-3-9(4-7)11(13)14/h1-4,8,10,12H,5-6H2/t8-,10+ . This code provides a detailed description of the molecule’s structure.Physical And Chemical Properties Analysis
The physical form of “3-(3-Nitrophenyl)cyclobutan-1-ol” is an oil . Its storage temperature is 4 degrees Celsius . The compound has a molecular weight of 193.2 and a molecular formula of C10H11NO3 .Scientific Research Applications
Synthetic Transformations
One application of related cyclobutanone derivatives is in palladium-catalyzed sequential carbon-carbon bond cleavage and formation, producing arylated benzolactones. This process involves reacting 3-(2-Hydroxyphenyl)cyclobutanones with aryl bromides to afford 4-arylmethyl-3,4-dihydrocoumarins through a sequence involving carbon-carbon bond cleavage and formation, demonstrating the utility of cyclobutane derivatives in complex organic synthesis (Matsuda, Shigeno, & Murakami, 2008). Additionally, donor-acceptor cyclobutanes have been utilized in [4+2] cycloaddition reactions with nitrosoarenes, facilitated by Yb(OTf)3 catalysis, to synthesize tetrahydro-1,2-oxazines in good to excellent yields, highlighting the reactivity of cyclobutane derivatives in cycloaddition reactions (Vemula, Stevens, Schon, & Pagenkopf, 2014).
Material Science Applications
In materials science, cyclobutane-containing compounds have been employed in the efficient separation of solid mixtures, such as naphthalene and anthracene, through selective adsorption processes involving single-crystal-to-single-crystal transformations. This application demonstrates the potential of cyclobutane derivatives in developing new materials for chemical separations (Liu, Lang, & Abrahams, 2011).
Safety and Hazards
The safety information for “3-(3-Nitrophenyl)cyclobutan-1-ol” includes several hazard statements: H302, H312, H315, H319, H332, H335 . These codes correspond to specific hazards associated with the compound, such as harmful if swallowed (H302) or causes skin irritation (H315). The compound is labeled with the GHS07 pictogram, which indicates that it can cause less severe health hazards .
Future Directions
The future directions for research on “3-(3-Nitrophenyl)cyclobutan-1-ol” and similar compounds could involve the development of new strategies for the construction of cyclobutane rings . This could lead to the synthesis of complex natural products bearing strained cyclobutane subunits, which display fascinating architectures and potent biological activities .
properties
IUPAC Name |
3-(3-nitrophenyl)cyclobutan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c12-10-5-8(6-10)7-2-1-3-9(4-7)11(13)14/h1-4,8,10,12H,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGSLJEPUFNWWQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1O)C2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2-Methoxybenzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2672170.png)
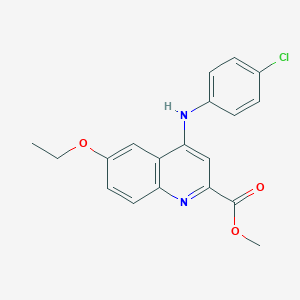
![4-(Cyclohexylamino)-2-[(2,6-dichlorobenzyl)sulfanyl]-6-phenyl-5-pyrimidinecarbonitrile](/img/structure/B2672174.png)
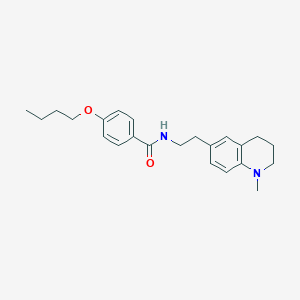
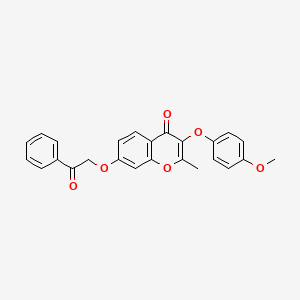
![N-(2-methoxyphenyl)-2-(3-methoxyphenyl)-5-methyl-7-(thiophen-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2672180.png)

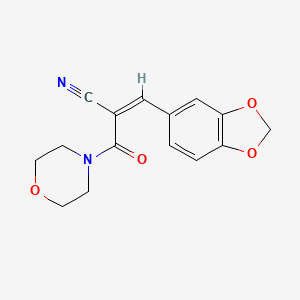

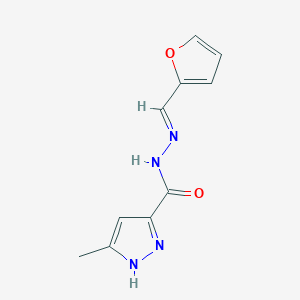
![1-[(1-Cyano-1,2-dimethylpropyl)carbamoyl]ethyl 2,3,6-trichlorobenzoate](/img/structure/B2672187.png)
![2-Chloro-1-[3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]propan-1-one](/img/structure/B2672188.png)
![3-(1-(3-(1H-pyrazol-1-yl)benzoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2672189.png)
![3-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-8-methyl-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B2672190.png)